Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
CAS No.:
Cat. No.: VC18018531
Molecular Formula: C13H9F4NO3
Molecular Weight: 303.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9F4NO3 |
|---|---|
| Molecular Weight | 303.21 g/mol |
| IUPAC Name | ethyl 8-fluoro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H9F4NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) |
| Standard InChI Key | FQHXLVLDLCYYBP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Chemical Architecture
Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (IUPAC: ethyl 8-fluoro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate) features a quinoline backbone substituted at positions 3, 4, 6, and 8. The quinoline core is modified by:
-
A carboxylate ester group at position 3 (C₃),
-
A keto group at position 4 (C₄),
-
A trifluoromethyl group at position 6 (C₆),
This substitution pattern creates a highly polarized molecular framework, influencing its reactivity and interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉F₄NO₃ | |
| Molecular Weight | 303.21 g/mol | |
| XLogP3 (Partition Coefficient) | 3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar Surface Area | 55.4 Ų |
The compound’s moderate lipophilicity (XLogP3 = 3) suggests balanced membrane permeability, a critical factor for bioavailability in drug candidates . The polar surface area of 55.4 Ų aligns with typical values for CNS-active compounds, though further studies are needed to confirm blood-brain barrier penetration .
Spectroscopic and Computational Data
The isomeric SMILES string CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)C(F)(F)F provides a precise representation of its connectivity . Computational models predict a planar quinoline ring system with the trifluoromethyl group adopting a conformation perpendicular to the aromatic plane, minimizing steric hindrance .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence:
-
Quinoline Core Formation: Cyclization of substituted anilines with ethyl acetoacetate under acidic conditions.
-
Fluorination: Electrophilic fluorination at C₈ using Selectfluor® or analogous reagents.
-
Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type coupling or radical pathways.
-
Esterification: Final step involves ethanol-mediated esterification of the carboxylic acid intermediate.
Table 2: Comparative Analysis with Analogous Compounds
| Compound | Molecular Weight (g/mol) | XLogP3 | Key Substituents |
|---|---|---|---|
| Ethyl 8-fluoro-6-methyl-4-oxo-1H-quinoline-3-carboxylate | 249.24 | 2.5 | -CH₃ at C₆ |
| Ethyl 8-bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | 364.11 | N/A | -Br at C₈, -CF₃ at C₆ |
The brominated analog demonstrates how halogen size impacts molecular weight and steric bulk, potentially altering binding affinity in biological systems.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield and purity. Key advantages include:
-
Precise temperature control for exothermic fluorination steps,
-
Reduced reaction times via optimized mass transfer.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
-
Ester Hydrolysis: The ethyl ester at C₃ is readily hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization .
-
Oxidation-Reduction: The C₄ keto group can be reduced to a hydroxyl group, though this is rarely pursued due to destabilization of the quinoline core .
-
Nucleophilic Aromatic Substitution: The C₈ fluorine atom is susceptible to displacement by amines or thiols under catalytic conditions.
Pharmacophore Development
Structural analogs prioritize modifications at:
-
C₃: Replacement of the ester with amides to modulate solubility,
-
C₆: Substitution of -CF₃ with -CH₃ or -Br to study steric and electronic effects .
Research Applications and Biological Activity
Anticancer Screening
Fluorinated quinolines exhibit topoisomerase II inhibition. In silico docking predicts strong binding to the ATPase domain (ΔG = -9.2 kcal/mol) , though in vitro validation is pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume